molecular formula C9H7NO3 B8690300 2-Cyano-4-methoxybenzoic acid CAS No. 22246-20-4

2-Cyano-4-methoxybenzoic acid

Cat. No.: B8690300
CAS No.: 22246-20-4
M. Wt: 177.16 g/mol
InChI Key: NZFOBVIPHWZEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-methoxybenzoic acid (C₉H₇NO₃) is a benzoic acid derivative featuring a cyano (-CN) group at the 2-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties.

Properties

CAS No.

22246-20-4

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-cyano-4-methoxybenzoic acid

InChI

InChI=1S/C9H7NO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4H,1H3,(H,11,12)

InChI Key

NZFOBVIPHWZEIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Melting Points: The chloro-substituted 4-amino-2-chlorobenzoic acid exhibits a high melting point (210–215°C), attributed to strong intermolecular hydrogen bonding from the -NH₂ group and halogen-driven crystal packing . In contrast, the methoxycarbonyl variant likely has lower thermal stability due to steric hindrance from the ester group.
  • Acidity: The cyano group in this compound increases acidity compared to amino- or methoxycarbonyl-substituted analogs. This property makes it advantageous in reactions requiring deprotonation, such as coupling reactions.
  • Solubility: Methoxy and cyano groups enhance solubility in polar aprotic solvents (e.g., DMSO or acetonitrile), whereas chloro substituents reduce solubility in aqueous media .

Research Findings and Challenges

  • Reactivity: Cyano-substituted benzoic acids undergo nucleophilic substitution less readily than chloro analogs but excel in cycloaddition reactions.
  • Biological Activity : Methoxy groups in position 4 are associated with enhanced bioavailability in drug candidates, as seen in NSAID derivatives .
  • Synthetic Limitations: The steric bulk of the cyano group in this compound can hinder regioselective functionalization, requiring careful optimization of reaction conditions.

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